molecular formula C9H13ClN4 B2800339 4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine CAS No. 1303967-42-1

4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine

Cat. No. B2800339
CAS RN: 1303967-42-1
M. Wt: 212.68
InChI Key: OLLFLQZPZHRLPT-UHFFFAOYSA-N
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Description

“4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine” is a derivative of 1,3,5-triazine . Triazine derivatives are known to exhibit various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.

Scientific Research Applications

Synthetic Methodologies

A novel method for the synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines has been developed, utilizing microwave irradiation to facilitate a one-pot reaction from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method is noteworthy for its efficiency and the variety of compounds it can produce, with some of the synthesized compounds showing potent antileukemic activity (Dolzhenko et al., 2021).

Biological Activities

The chemistry of 4,6-dialkyl-2-amino-1,3,5-triazines has been explored for their potential as building blocks in the preparation of chiral thiourea organocatalysts. These compounds form extended hydrogen-bond networks in the solid state and have been investigated for their unusual olfactory properties, demonstrating the versatility of triazine derivatives in synthesizing compounds with potential sensory applications (Xiao et al., 2015).

Chemical Stability and Functionalization

Studies on the activation of carboxylic acids by means of 2-chloro-4,6-dimethoxy-1,3,5-triazine and related compounds have shown that these triazines can act as activating agents in the formation of peptide bonds, indicating their role in facilitating biochemical synthesis processes. This functionality underscores the utility of triazine derivatives in complex organic synthesis and peptide bond formation (Kaminski et al., 1998).

Material Science Applications

The thermal oxidation stability of polypropylene has been enhanced by a blend incorporating a triazine derivative, illustrating the compound's effectiveness in improving the durability and longevity of polymeric materials. This application demonstrates the potential of triazine derivatives in materials science, particularly in enhancing the thermal and oxidative stability of plastics (Ya & Cui, 2001).

Biochemical Analysis

Biochemical Properties

It is known that triazine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some triazine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli . It is possible that 4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine may have similar effects on these or other types of cells.

properties

IUPAC Name

4-chloro-6-cyclohexyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLFLQZPZHRLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1303967-42-1
Record name 4-chloro-6-cyclohexyl-1,3,5-triazin-2-amine
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